Antimycin A4

Descripción general

Descripción

La antimicina A4 es un miembro del complejo antibiótico de la antimicina A, que incluye otros compuestos estrechamente relacionados como la antimicina A1, la antimicina A2 y la antimicina A3. Este complejo es conocido por sus propiedades antifúngicas, insecticidas, nematicidas y piscicidas. La antimicina A4 es más polar que sus contrapartes e inhibe la ATP-citrato liasa con un valor de Ki de 64,8 μM . Es ampliamente utilizada en la investigación para estudiar la respiración mitocondrial y la apoptosis debido a su capacidad para bloquear la respiración mitocondrial inhibiendo el complejo III de la cadena de transporte de electrones mitocondrial .

Métodos De Preparación

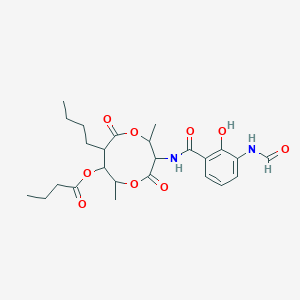

La antimicina A4 es producida por diversas especies del género Streptomyces. La producción implica procesos de fermentación en los que el microorganismo se cultiva en condiciones específicas para producir el complejo antibiótico. El caldo de fermentación se somete entonces a procesos de extracción y purificación para aislar la antimicina A4 . La ruta sintética implica la formación de un anillo de dilactona sustituido con acilo y alquilo unido a través de un enlace amida al ácido 3-formamidosalicílico . Los métodos de producción industrial normalmente implican la fermentación a gran escala seguida de la separación cromatográfica para obtener antimicina A4 pura .

Análisis De Reacciones Químicas

La antimicina A4 experimenta diversas reacciones químicas, incluyendo:

Oxidación: La antimicina A4 puede oxidarse en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden alterar los grupos funcionales presentes en la antimicina A4, afectando a su actividad biológica.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y diversos nucleófilos para las reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y de los reactivos utilizados .

4. Aplicaciones en la investigación científica

La antimicina A4 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza para estudiar el transporte de electrones y la fosforilación oxidativa en las mitocondrias.

Biología: La antimicina A4 se emplea para investigar la función mitocondrial y el papel de las especies reactivas del oxígeno en los procesos celulares.

Industria: Se utiliza como piscicida para controlar las poblaciones de peces en lagos y estanques.

Aplicaciones Científicas De Investigación

Cancer Research

Recent studies have highlighted Antimycin A4's role in cancer therapy. It has been shown to enhance the degradation of the c-Myc protein, a crucial regulator of cell growth and proliferation in many cancers. By promoting c-Myc degradation through ROS-dependent and independent pathways, this compound can inhibit cancer cell growth effectively .

Case Study: c-Myc Degradation

- Objective : To assess this compound's effect on c-Myc levels in various cancer cell lines.

- Findings : Treatment with this compound resulted in a significant reduction of c-Myc protein levels across multiple cancer cell lines, including HCT116 and HeLa cells. The correlation between endogenous c-Myc levels and sensitivity to this compound was observed, indicating its potential as a therapeutic agent against tumors with high c-Myc expression .

Environmental Science

This compound has been utilized as a management chemical for controlling invasive fish species due to its potent toxicity. Research has established species sensitivity distributions (SSDs) for various aquatic organisms exposed to this compound, revealing that fish are significantly more sensitive compared to invertebrates .

Data Table: Species Sensitivity Distribution (SSD)

| Species Group | 96h Toxicity Value (µg/L) | Sensitivity Ratio |

|---|---|---|

| Fish | 0.059 | 193-fold higher |

| Invertebrates | Varies (higher values) | - |

Analytical Methods

The determination of this compound concentration in various formulations has been enhanced through advanced analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This method allows for accurate quantification of Antimycin homologs, including A4, ensuring reliable data for research applications .

Key Findings from HPLC-MS Analysis

- Calibration Curve : Developed using known concentrations of Antimycin homologs.

- Accuracy Criteria : Required for calibration curves.

- Mean Concentration Determination : Statistical analysis confirmed the precision and accuracy of measurements across different analysts.

Mecanismo De Acción

La antimicina A4 ejerce sus efectos inhibiendo el complejo III de la cadena de transporte de electrones mitocondrial. Se une al sitio Qi de la citocromo c reductasa, impidiendo la transferencia de electrones entre los b-citocromos y la ubiquinona. Esta inhibición conduce a la estabilización del radical ubisemiquinona en el sitio Q (externo) del complejo III, lo que provoca un aumento de la producción de superóxido . Además, la antimicina A4 inhibe la ATP-citrato liasa e induce la apoptosis al dirigirse a las proteínas Bcl-2 y Bcl-xL .

Comparación Con Compuestos Similares

La antimicina A4 forma parte del complejo de la antimicina A, que incluye la antimicina A1, la antimicina A2 y la antimicina A3. Estos compuestos comparten una estructura central similar pero difieren en sus cadenas laterales de acilo y alquilo, lo que afecta a su polaridad y actividad biológica . En comparación con sus contrapartes, la antimicina A4 es más polar y tiene un efecto inhibidor único sobre la ATP-citrato liasa . Otros compuestos similares incluyen la rotenona y la oligomicina, que también inhiben el transporte de electrones mitocondrial, pero se dirigen a diferentes complejos dentro de la cadena .

Las propiedades únicas y las diversas aplicaciones de la antimicina A4 la convierten en un compuesto valioso en la investigación científica y las aplicaciones industriales.

Actividad Biológica

Antimycin A4 is a member of the antimycin family, a group of compounds produced by various Streptomyces species, known for their significant biological activities, particularly in antifungal and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Overview of this compound

This compound was first isolated from Streptomyces blastimyceticus in 1958 and is part of a complex that includes Antimycin A1, A2, and A3. It exhibits broad-spectrum biological activity, making it a compound of interest in pharmacological research . The compound's structure consists of a polyketide backbone, which is characteristic of many secondary metabolites produced by Streptomyces species.

The primary mechanisms through which this compound exerts its biological effects include:

- Inhibition of Mitochondrial Respiration : this compound acts as an inhibitor of the mitochondrial electron transport chain, specifically targeting complex III (cytochrome bc1 complex). This inhibition leads to the disruption of ATP production and an increase in reactive oxygen species (ROS) generation .

- c-Myc Degradation Acceleration : Recent studies have shown that Antimycin A can enhance the degradation of c-Myc protein, a critical regulator of cell proliferation. This effect is mediated through the ubiquitin-proteasome system, indicating potential applications in cancer therapy by targeting c-Myc overexpression in tumors .

Biological Activities

This compound has been reported to exhibit various biological activities:

- Antifungal Activity : It shows potent antifungal effects against Candida albicans, with studies indicating that disruption of specific biosynthetic pathways in Streptomyces strains significantly reduces antifungal activity . The compound's efficacy against other fungal pathogens has also been documented.

- Antitumor Activity : The ability to inhibit c-Myc degradation suggests a role for this compound in cancer treatment. In vitro studies have demonstrated its capacity to reduce cell viability in several cancer cell lines, including HCT116 and HeLa cells .

- Insecticidal Properties : this compound has been noted for its insecticidal activity, making it a candidate for agricultural applications against pest species .

Case Study 1: Antifungal Efficacy Against Candida albicans

A study involving the application of this compound demonstrated significant antifungal activity against C. albicans. The bioassay showed that wild-type Streptomyces strains producing Antimycin exhibited higher antifungal activity compared to mutants lacking the antimycin biosynthetic gene cluster. The results are summarized in Table 1.

| Strain Type | Zone of Inhibition (mm) |

|---|---|

| Wild-type | 25 |

| ΔantC Mutant | 5 |

| ΔfscC Mutant | 20 |

This data indicates that specific genes within the biosynthetic pathway are crucial for the production of effective antifungal agents .

Case Study 2: Impact on c-Myc Levels in Cancer Cells

In a controlled experiment examining the effect of this compound on c-Myc levels in various cancer cell lines, it was found that treatment led to a concentration-dependent decrease in c-Myc protein levels. The results are shown in Table 2.

| Cell Line | c-Myc Protein Level (Relative to Control) |

|---|---|

| HCT116 | 0.3 |

| HeLa | 0.5 |

| MIA PaCa-2 | 0.6 |

These findings suggest that this compound may play a significant role in modulating oncogenic signaling pathways .

Propiedades

IUPAC Name |

[8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N2O9/c1-5-7-10-17-22(36-19(29)9-6-2)15(4)35-25(33)20(14(3)34-24(17)32)27-23(31)16-11-8-12-18(21(16)30)26-13-28/h8,11-15,17,20,22,30H,5-7,9-10H2,1-4H3,(H,26,28)(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYANSQKXOLFAFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27220-59-3 | |

| Record name | Antimycin A4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027220593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-butyl-3-(3-formamido-2-hydroxybenzamido)-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.